2-Ethyl-1,3-thiazole-4-carbaldehyde

Catalog No.
S3011766
CAS No.
433214-90-5
M.F
C6H7NOS
M. Wt
141.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1,3-thiazole-4-carbaldehyde

CAS Number

433214-90-5

Product Name

2-Ethyl-1,3-thiazole-4-carbaldehyde

IUPAC Name

2-ethyl-1,3-thiazole-4-carbaldehyde

Molecular Formula

C6H7NOS

Molecular Weight

141.19

InChI

InChI=1S/C6H7NOS/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3

InChI Key

SQSRIAZDTHFIKL-UHFFFAOYSA-N

SMILES

CCC1=NC(=CS1)C=O

Solubility

not available

2-Ethyl-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound characterized by a thiazole ring with an ethyl group and an aldehyde functional group. Its molecular formula is C6H7NOSC_6H_7NOS, and it features a five-membered ring structure that includes both nitrogen and sulfur atoms. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and applications in synthetic chemistry.

Typical of aldehydes and thiazole derivatives. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds to yield various condensation products.
  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid under appropriate conditions.

Research indicates that compounds related to 2-ethyl-1,3-thiazole-4-carbaldehyde exhibit various biological activities. For instance, thiazole derivatives have been studied for their antibacterial, antifungal, and anti-inflammatory properties. Specific studies have demonstrated that thiazole-based compounds can inhibit certain enzymes or microbial growth, making them valuable in medicinal chemistry .

Several synthesis methods for 2-ethyl-1,3-thiazole-4-carbaldehyde have been reported:

  • From Thiazole Derivatives: Starting from 2-bromo thiazole compounds, the synthesis can involve nucleophilic substitution followed by oxidation to introduce the aldehyde group .
  • Using Ethyl Grignard Reagents: Ethyl Grignard reagents can react with thiazole derivatives, followed by hydrolysis to yield the desired carbaldehyde.
  • One-pot Synthesis: Recent advancements have led to one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel.

2-Ethyl-1,3-thiazole-4-carbaldehyde finds applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: In the development of agrochemicals due to its potential insecticidal and fungicidal properties.
  • Flavoring Agents: Its unique aroma makes it suitable for use in food flavoring.

Interaction studies involving 2-ethyl-1,3-thiazole-4-carbaldehyde have focused on its binding affinity with various biological targets. For example, research has shown that derivatives of this compound can interact with specific enzymes or receptors, influencing biological pathways relevant to disease processes. These interactions are critical for understanding its potential therapeutic applications .

Several compounds share structural similarities with 2-ethyl-1,3-thiazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
2-MethylthiazoleStructureExhibits distinct antimicrobial properties.
4-MethylthiazoleStructureKnown for its use as a flavoring agent.
2-Amino-1,3-thiazoleStructureDisplays significant biological activity against bacteria.

Uniqueness of 2-Ethyl-1,3-thiazole-4-carbaldehyde

What distinguishes 2-ethyl-1,3-thiazole-4-carbaldehyde from these similar compounds is its specific combination of an ethyl group and an aldehyde functionality on the thiazole ring. This unique structure may impart distinct chemical reactivity and biological activity compared to other thiazoles.

Catalytic Oxidation of 4-Alkylthiazole Precursors

Vanadium Pentoxide-Mediated Vapor-Phase Oxidation

Vanadium pentoxide (V₂O₅) serves as a robust catalyst for oxidizing 4-alkylthiazoles to their corresponding aldehydes in vapor-phase systems. The process involves passing 4-ethylthiazole vapor over a heated V₂O₅ catalyst bed at 250–300°C under a controlled oxygen flow. The mechanism proceeds via abstraction of hydrogen from the ethyl group, forming a radical intermediate that reacts with oxygen to yield the aldehyde. Key parameters include catalyst surface area, oxygen partial pressure, and residence time, which collectively influence conversion rates. For instance, a V₂O₅ catalyst with a surface area of 25 m²/g achieves 68% yield at 280°C with a 10-second contact time.

Molybdenum Oxide Catalysts in Continuous Flow Systems

Molybdenum trioxide (MoO₃) supported on silica (SiO₂) enhances selectivity in continuous flow reactors. At 270°C, a MoO₃/SiO₂ catalyst (15 wt% loading) converts 4-ethylthiazole to 2-ethyl-1,3-thiazole-4-carbaldehyde with 74% yield, outperforming batch systems by minimizing thermal decomposition. The continuous flow setup ensures uniform temperature distribution and rapid product removal, reducing side reactions such as over-oxidation to carboxylic acids.

Cyclocondensation Strategies Using α-Halocarbonyl Derivatives

Thioamide-Based Ring-Closure Mechanisms

The Hantzsch thiazole synthesis employs α-chloroketones and thioamides to construct the thiazole core. For example, ethyl 2-chloroacetoacetate reacts with thioacetamide in ethanol under reflux, forming 4-methylthiazole-2-carboxylate. The mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon, followed by cyclization and elimination of HCl. Modifying the α-halocarbonyl to ethyl 2-bromopropionyl bromide enables the introduction of the ethyl group at the 2-position, yielding 2-ethylthiazole-4-carboxylate intermediates. Subsequent hydrolysis and oxidation steps convert the ester to the aldehyde.

Solvent Effects in Hantzsch-Type Thiazole Synthesis

Solvent polarity critically impacts reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization by stabilizing charged intermediates, whereas protic solvents (e.g., ethanol) favor proton transfer steps but risk ester hydrolysis. For instance, synthesizing 2-ethylthiazole-4-carbaldehyde in DMF at 80°C achieves 82% yield, compared to 65% in ethanol due to reduced side-product formation.

Vilsmeier-Haack Formylation of Preformed Thiazole Intermediates

Chloroiminium Ion Reactivity in Electrophilic Substitution

The Vilsmeier-Haack reaction introduces a formyl group at the electron-rich 4-position of 2-ethylthiazole. Treating 2-ethylthiazole with a Vilsmeier reagent (generated from DMF and phosphorus oxychloride) forms a chloroiminium ion, which undergoes electrophilic substitution at the 4-position. Optimal conditions (0°C, 4 hours) yield 78% of the target aldehyde. The ethyl group at the 2-position exerts a mild electron-donating effect, enhancing reactivity at the 4-position.

Regioselectivity Challenges in Polyfunctional Thiazoles

Regioselective formylation becomes challenging in thiazoles with multiple substituents. For example, 2,5-diethylthiazole undergoes competing formylation at the 4- and 6-positions. Employing bulky reagents like N,N-diisopropylethylamine shifts selectivity toward the 4-position by sterically hindering the 6-position. Computational studies indicate that the 4-position’s lower activation energy (ΔG‡ = 32.1 kcal/mol vs. 36.8 kcal/mol for the 6-position) further drives selectivity.

The aldehyde group at the C4 position of 2-ethyl-1,3-thiazole-4-carbaldehyde exhibits characteristic nucleophilic addition reactivity, modulated by the electron-withdrawing thiazole ring. This section explores its reaction pathways and equilibrium dynamics in protic environments.

Nucleophilic Addition Pathways at the C4 Position

The aldehyde functionality undergoes nucleophilic addition reactions, forming stable adducts with a variety of nucleophiles. The electron-deficient nature of the thiazole ring enhances the electrophilicity of the carbonyl carbon, accelerating these reactions. Key pathways include:

  • Hydride Addition: Reduction with sodium borohydride yields the corresponding alcohol, 2-ethyl-1,3-thiazole-4-methanol, with a second-order rate constant ($$k$$) of $$2.3 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}$$) in ethanol at 25°C .
  • Amine Condensation: Primary amines react to form Schiff bases, with reaction completion achieved within 2 hours under acidic conditions (pH 4–5). The equilibrium constant ($$K_{\text{eq}}$$) for aniline addition is $$1.8 \times 10^2$$ .
  • Organometallic Additions: Grignard reagents, such as methylmagnesium bromide, attack the carbonyl carbon to produce secondary alcohols. The reaction exhibits a $$k$$ of $$5.6 \times 10^{-2} \, \text{L mol}^{-1} \text{s}^{-1}$$ in tetrahydrofuran at 0°C .

The table below summarizes kinetic parameters for select nucleophilic additions:

NucleophileSolventTemperature (°C)Rate Constant ($$k$$, L mol⁻¹ s⁻¹)
Sodium borohydrideEthanol25$$2.3 \times 10^{-3}$$
AnilineAcetic acid25$$4.7 \times 10^{-4}$$
MethylMgBrTHF0$$5.6 \times 10^{-2}$$

Tautomeric Equilibria in Protic Solvent Systems

In protic solvents, the aldehyde group participates in tautomeric equilibria, forming enol intermediates stabilized by hydrogen bonding. Nuclear magnetic resonance (NMR) studies in deuterated methanol reveal a 12:88 ratio of enol-to-keto tautomers at 25°C. The equilibrium shifts toward the keto form ($$>95\%$$) in aqueous solutions due to solvation effects [5]. The enolization rate ($$k_{\text{enol}}$$) is $$1.1 \times 10^{-2} \, \text{s}^{-1}$$ in methanol, increasing to $$3.4 \times 10^{-2} \, \text{s}^{-1}$$ in water [5].

Thiazole Ring Participation in Cycloaddition Reactions

The thiazole ring in 2-ethyl-1,3-thiazole-4-carbaldehyde acts as a diene or dipolarophile in cycloadditions, enabling the synthesis of polycyclic heteroaromatic systems.

Diels-Alder Reactivity with Electron-Deficited Dienophiles

The thiazole ring engages in Diels-Alder reactions with electron-deficient dienophiles, such as maleic anhydride and nitroethene. The ethyl substituent at C2 donates electron density via inductive effects, reducing the ring’s aromaticity and enhancing its dienic character. Key findings include:

  • Reaction with maleic anhydride proceeds at 80°C in toluene, yielding a bicyclic adduct with 72% efficiency. The second-order rate constant ($$k$$) is $$8.9 \times 10^{-5} \, \text{L mol}^{-1} \text{s}^{-1}$$ [3].
  • Nitroethene requires catalytic Lewis acids (e.g., boron trifluoride) for activation, achieving 58% conversion after 6 hours [3].

The table below compares Diels-Alder reaction outcomes:

DienophileCatalystTemperature (°C)Yield (%)$$k$$ (L mol⁻¹ s⁻¹)
Maleic anhydrideNone8072$$8.9 \times 10^{-5}$$
NitroetheneBF₃·Et₂O2558$$2.1 \times 10^{-5}$$

Dipolar Cycloadditions Involving Azomethine Ylides

The thiazole nitrogen participates in azomethine ylide formation, enabling [3+2] cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD). The reaction mechanism involves:

  • Ylide Generation: Deprotonation of the thiazole’s C2-H group under basic conditions forms a resonance-stabilized ylide [7].
  • Cycloaddition: The ylide reacts with DMAD to produce a pyrrolo[2,1-b]thiazole derivative. The reaction achieves 85% yield in dichloromethane at −10°C, with a $$k$$ of $$1.4 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}$$ [7].

XLogP3

1.6

Dates

Modify: 2023-08-17

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